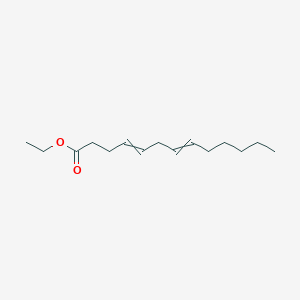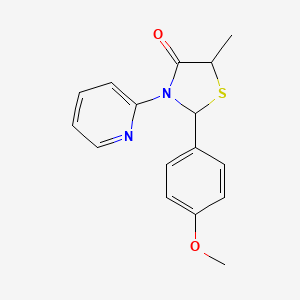
2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxyphenyl and pyridinyl groups enhances its chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde, 2-aminopyridine, and thioglycolic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a dihydropyridine derivative.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential anticancer properties by inhibiting the proliferation of cancer cells.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The biological activity of 2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one: Lacks the methyl group at the 5-position.
2-(4-Methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one: Lacks the pyridinyl group.
2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-oxazolidin-4-one: Contains an oxazolidinone ring instead of a thiazolidinone ring.
Uniqueness
The presence of both the methoxyphenyl and pyridinyl groups in 2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one enhances its chemical reactivity and biological activity compared to similar compounds. The methyl group at the 5-position also contributes to its unique properties, making it a versatile compound for various applications.
特性
CAS番号 |
65551-34-0 |
|---|---|
分子式 |
C16H16N2O2S |
分子量 |
300.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-methyl-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-11-15(19)18(14-5-3-4-10-17-14)16(21-11)12-6-8-13(20-2)9-7-12/h3-11,16H,1-2H3 |
InChIキー |
LQHSGXAZCUIOLH-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
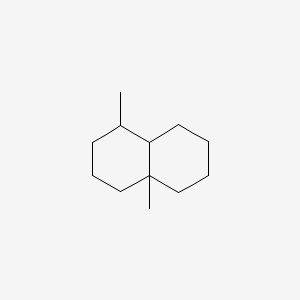
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
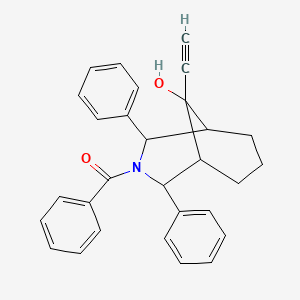
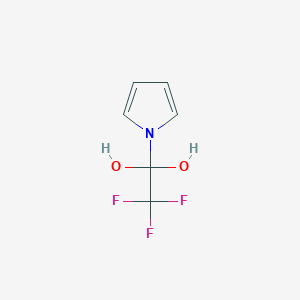

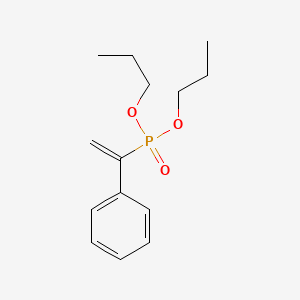
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
